molecular formula C21H26N2O3 B4402061 4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide

Cat. No. B4402061
M. Wt: 354.4 g/mol
InChI Key: IMZPLURAVGSWQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide, also known as MP-10, is a synthetic compound that has been extensively studied for its potential pharmacological applications. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Scientific Research Applications

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has been extensively studied for its potential pharmacological applications. It has been shown to have anti-inflammatory effects, which make it a promising candidate for the treatment of inflammatory diseases such as arthritis and multiple sclerosis. This compound has also been shown to have analgesic effects, making it a potential treatment for chronic pain conditions. Additionally, this compound has been shown to have anti-tumor effects, making it a potential candidate for cancer treatment.

Mechanism of Action

The mechanism of action of 4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide is not fully understood, but it is thought to involve the inhibition of inflammatory mediators such as prostaglandins and cytokines. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and cell proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and multiple sclerosis. This compound has also been shown to inhibit the growth of cancer cells in vitro and in animal models. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. This compound also has a wide range of biological activities, which makes it a useful tool for studying inflammation, pain, and cancer. However, there are also limitations to using this compound in lab experiments. It has not been extensively studied in humans, which means that its safety and efficacy are not fully understood. Additionally, this compound has not been approved for clinical use, which limits its potential applications.

Future Directions

There are several future directions for research on 4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide. One area of research is to further understand its mechanism of action and how it interacts with inflammatory mediators and the PPARγ receptor. Another area of research is to study the safety and efficacy of this compound in humans, which could lead to its approval for clinical use. Additionally, researchers could explore the potential of this compound in combination with other drugs for the treatment of inflammatory diseases and cancer.

properties

IUPAC Name

4-ethyl-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-4-6-7-20(24)23-18-13-12-17(14-19(18)26-3)22-21(25)16-10-8-15(5-2)9-11-16/h8-14H,4-7H2,1-3H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZPLURAVGSWQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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